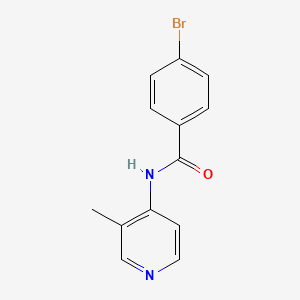
4-bromo-N-(3-methylpyridin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N-(3-methylpyridin-4-yl)benzamide is a chemical compound with the molecular formula C13H11BrN2O It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a 3-methylpyridin-4-yl group attached to the nitrogen atom
Vorbereitungsmethoden
The synthesis of 4-bromo-N-(3-methylpyridin-4-yl)benzamide typically involves the reaction of 2-amino-6-methylpyridine with 4-bromobenzoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-amino-6-methylpyridine and 4-bromobenzoyl chloride.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-amino-6-methylpyridine is added to a solution of 4-bromobenzoyl chloride in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
4-Bromo-N-(3-methylpyridin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the pyridine ring can be oxidized to form N-oxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-(3-methylpyridin-4-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(3-methylpyridin-4-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-N-(3-methylpyridin-4-yl)benzamide can be compared with other similar compounds, such as:
4-Bromo-N-(6-methylpyridin-2-yl)benzamide: Similar in structure but with the methyl group at a different position on the pyridine ring.
4-Bromo-N-(2-pyridyl)benzamide: Lacks the methyl group on the pyridine ring.
4-Bromo-N-(3-methylpyridin-2-yl)benzamide: Similar but with the nitrogen atom in a different position on the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C13H11BrN2O |
|---|---|
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
4-bromo-N-(3-methylpyridin-4-yl)benzamide |
InChI |
InChI=1S/C13H11BrN2O/c1-9-8-15-7-6-12(9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,1H3,(H,15,16,17) |
InChI-Schlüssel |
VUKNCJJFWZFFJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


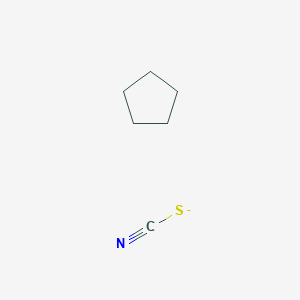
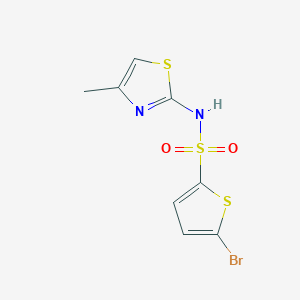
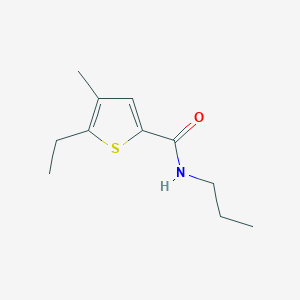
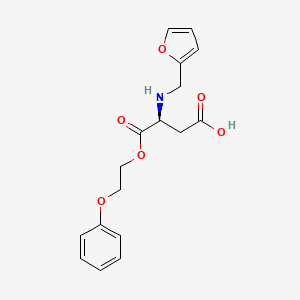
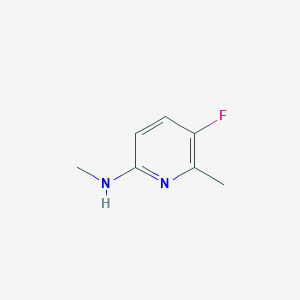

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
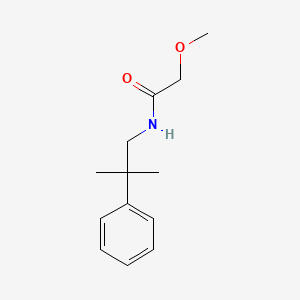
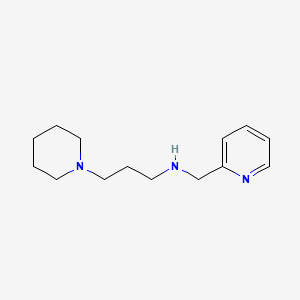


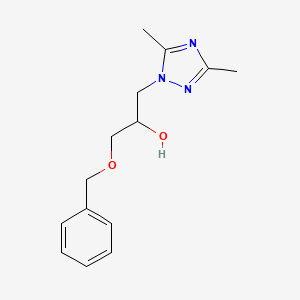
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)

